Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-oxo-1H-quinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-4-3-8-5-6-11(14)13-10(8)7-9/h3-7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRFVRONBKNTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate typically involves the condensation of 2-amino-4-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. This reaction leads to the formation of the quinoline ring system through a cyclization process . The reaction conditions often include refluxing the mixture in ethanol to facilitate the condensation and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. For example:
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Saponification : Treatment with NaOH in tetrahydrofuran (THF) converts the ester group to a carboxylic acid, yielding 2-oxo-1,2-dihydroquinoline-7-carboxylic acid. This reaction is critical for generating intermediates for further functionalization .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Saponification | 1 M NaOH, THF, room temperature | 2-Oxo-1,2-dihydroquinoline-7-carboxylic acid | 63% |
Alkylation and Acylation
The nitrogen atom in the quinolinone ring is susceptible to alkylation and acylation:
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N-Alkylation : Reaction with alkyl halides (e.g., iodomethane) in dimethylformamide (DMF) using K₂CO₃ as a base introduces alkyl groups at the N1 position. This method was used to synthesize 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate .
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Reductive Amination : The aldehyde group in related derivatives (e.g., 7-chloro-2-oxoquinoline-3-carbaldehyde) reacts with amines in the presence of NaBH(OAc)₃ to form secondary amines, a strategy applicable to the 7-carboxylate analog .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | Iodomethane, K₂CO₃, DMF, RT | 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | 81% |
Substitution Reactions
Electrophilic and nucleophilic substitutions are key for modifying the quinoline core:
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Chlorination : Treatment with POCl₃ introduces chlorine atoms at the 2- and 4-positions, forming dichlorinated derivatives. This method yielded ethyl 2,4-dichloroquinoline-3-carboxylate with 70% efficiency .
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Amination : Introducing methylamino groups at the C8 position via nucleophilic substitution enhances interactions with biological targets like DNA gyrase .
Cyclization and Condensation
The compound serves as a precursor in heterocyclic synthesis:
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Hydrazide Formation : Reaction with hydrazine hydrate in ethanol produces carbohydrazide derivatives, which are further cyclized to pyrazolidinone analogs exhibiting anticancer activity .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | 2-Oxo-1,2-dihydroquinoline-7-carbohydrazide | 71% |
Oxidation and Reduction
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Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the keto group to a quinoline-2,4-dione structure, though specific yields for the 7-carboxylate derivative require further study .
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Reduction : NaBH₄ or LiAlH₄ reduces the keto group to a hydroxyl group, though this reaction is more commonly reported for related quinolinones .
Key Data Table: Biological Activities of Derivatives
| Derivative | Biological Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 8-(Methylamino)-2-oxoquinoline | E. coli DNA gyrase | 0.0017 µM | |
| Quinoline-3-carbohydrazide | MCF-7 breast cancer cells | 20 µM |
Scientific Research Applications
Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as acetylcholinesterase and DNA topoisomerases.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and DNA repair, leading to its potential anticancer and antimicrobial effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate and its analogs:
Key Observations :
- Core Modification: The isoquinoline analog (Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate) exhibits a fused benzene ring in a different orientation, leading to distinct pharmacological profiles .
- Functional Group Impact: The benzoindole derivative () demonstrates how replacing quinoline with a larger aromatic system (benzo[cd]indole) and introducing sulfonamide groups can shift applications from anticancer to enzyme inhibition .
Pharmacological Activities
- Anticancer Activity: Derivatives of this compound, such as 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] analogs, show IC₅₀ values comparable to doxorubicin against MCF-7 cells .
- Enzyme Inhibition: The benzoindole sulfonamide analog () inhibits porphobilinogen synthase (PBGS), highlighting the role of the 2-oxo-1,2-dihydro motif in targeting enzymes .
- Unreported Activities : Analogs like 4-methyl-7-carboxylic acid and methyl 8-carboxylate lack published biological data, emphasizing the need for further study .
Biological Activity
Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a quinoline core with a keto group at the 2-position and an ethyl ester at the 7-position. This unique structure allows it to participate in various chemical reactions, making it a versatile building block for further synthetic modifications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase and DNA topoisomerases, which are crucial in cellular processes including neurotransmission and DNA replication.
- Signaling Pathways : It modulates signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |
| Escherichia coli | 0.8 mg/mL | 1.5 mg/mL |
| Bacillus cereus | 0.3 mg/mL | 0.6 mg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, while showing moderate efficacy against Gram-negative bacteria like Escherichia coli .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) have demonstrated that this compound can induce cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.4 |
| Doxorubicin | MCF-7 | 12.3 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound's activity is comparable to that of standard chemotherapeutic agents like Doxorubicin, suggesting its potential as a lead compound for further development in cancer therapy .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of quinoline derivatives has revealed that modifications at various positions can significantly affect biological activity:
- Positioning of Functional Groups : Variations in substituents at the quinoline ring can enhance or diminish antimicrobial and anticancer activities.
- Hydrophobicity : The lipophilicity of derivatives plays a crucial role in their ability to penetrate cell membranes and exert biological effects .
Case Studies
Several case studies highlight the therapeutic potential of ethyl 2-oxo-1,2-dihydroquinoline derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to unsubstituted analogs.
- Anticancer Studies : Compounds synthesized from ethyl 2-oxo-1,2-dihydroquinoline showed promising results against various cancer cell lines, with some derivatives outperforming established drugs in terms of potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
